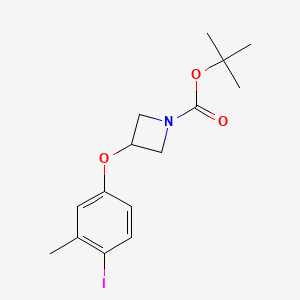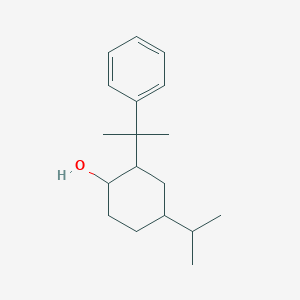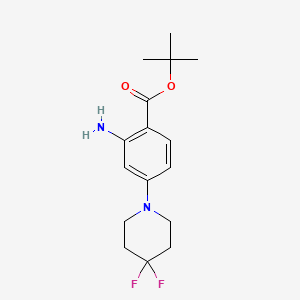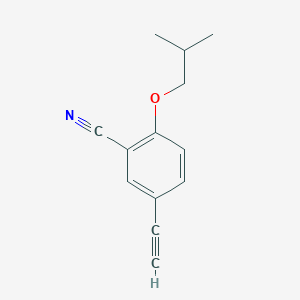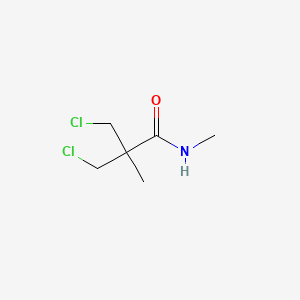
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide is an organic compound with the molecular formula C6H11Cl2NO. This compound is characterized by the presence of two chlorine atoms, a methyl group, and an amide functional group. It is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide typically involves the chlorination of 2-(chloromethyl)-N,2-dimethylpropanamide. The reaction is carried out under controlled conditions to ensure the selective introduction of chlorine atoms at the desired positions. Common reagents used in this process include thionyl chloride (SOCl2) and phosphorus pentachloride (PCl5).
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the use of catalysts to enhance the reaction rate and yield. The reaction mixture is typically heated to a specific temperature and maintained under an inert atmosphere to prevent unwanted side reactions.
化学反应分析
Types of Reactions
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The amide group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) and ammonia (NH3). The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include hydroxylated or aminated derivatives.
Oxidation Reactions: Products include carboxylic acids or ketones.
Reduction Reactions: Products include primary or secondary amines.
科学研究应用
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and protein modification.
Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The chlorine atoms and amide group play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The pathways involved include nucleophilic substitution and addition reactions.
相似化合物的比较
Similar Compounds
3-Chloro-2-(chloromethyl)-1-propene: This compound has a similar structure but lacks the amide group.
2-Chloro-3-chloromethyl-5,7-dimethylquinoline: This compound contains a quinoline ring and has different reactivity.
3-Chloro-2-(chloromethyl)-4-methylquinoline hydrochloride: This compound has a quinoline ring and is used in different applications.
Uniqueness
3-Chloro-2-(chloromethyl)-N,2-dimethylpropanamide is unique due to the presence of both chlorine atoms and an amide group, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its use as an intermediate in the synthesis of complex molecules make it valuable in research and industry.
属性
分子式 |
C6H11Cl2NO |
|---|---|
分子量 |
184.06 g/mol |
IUPAC 名称 |
3-chloro-2-(chloromethyl)-N,2-dimethylpropanamide |
InChI |
InChI=1S/C6H11Cl2NO/c1-6(3-7,4-8)5(10)9-2/h3-4H2,1-2H3,(H,9,10) |
InChI 键 |
QMFZTQXBWCWPRN-UHFFFAOYSA-N |
规范 SMILES |
CC(CCl)(CCl)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


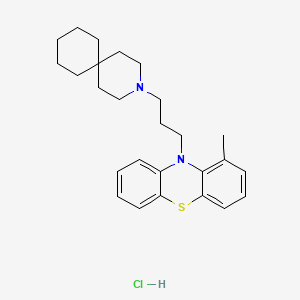
![tetrasodium;(6E)-4-amino-6-[[4-[4-[(2E)-2-(8-amino-1-oxo-5,7-disulfonatonaphthalen-2-ylidene)hydrazinyl]-3-methylphenyl]-2-methylphenyl]hydrazinylidene]-5-oxonaphthalene-1,3-disulfonate](/img/structure/B13721436.png)
![{2-[3-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-ethyl}-carbamic acid tert-butyl ester](/img/structure/B13721455.png)
![1-Boc-5-hydroxy-2,3-dihydro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13721462.png)
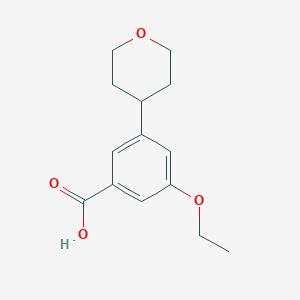
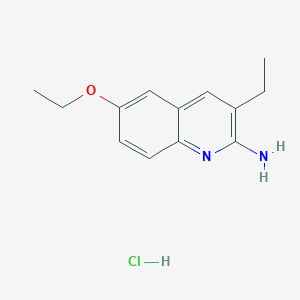
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-dodecoxy-4,5-dihydroxy-2-(hydroxymethyl)tetrahydropyran-3-yl]oxy-6-(hydroxymethyl)tetrahydropyran-3,4,5-triol](/img/structure/B13721471.png)

